methyl 5-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a quinazoline moiety, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Moiety: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or formic acid.
Thiazole Ring Formation: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.
Coupling Reaction: The quinazoline and thiazole intermediates are then coupled using acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also tyrosine kinase inhibitors.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which have different biological activities.
Uniqueness
METHYL 5-METHYL-2-({2-[4-OXO-3(4H)-QUINAZOLINYL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combined quinazoline and thiazole structure, which provides a distinct mechanism of action and potential for diverse applications in medicinal chemistry.
Properties
Molecular Formula |
C16H14N4O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-9-13(15(23)24-2)19-16(25-9)18-12(21)7-20-8-17-11-6-4-3-5-10(11)14(20)22/h3-6,8H,7H2,1-2H3,(H,18,19,21) |
InChI Key |
BFVDOUFAMUCXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
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